molecular formula C19H21ClN2O2 B1334004 Fmoc-piperazine hydrochloride CAS No. 215190-22-0

Fmoc-piperazine hydrochloride

Cat. No. B1334004
M. Wt: 344.8 g/mol
InChI Key: IXWMXZSFRQQDDO-UHFFFAOYSA-N
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Description

Fmoc-piperazine hydrochloride is an organic compound that exhibits strong nucleophilicity . It can react with electrophiles like carbonyl compounds, forming covalent bonds . It displays reactivity towards a wide range of electrophiles, including ketones, aldehydes, carboxylic acids, and esters .


Molecular Structure Analysis

The molecular formula of Fmoc-piperazine hydrochloride is C19H21ClN2O2 .


Chemical Reactions Analysis

Fmoc-piperazine hydrochloride is involved in the Fmoc-removal step in SPPS . The Fmoc group is eliminated by piperazine, forming a highly reactive dibenzofulvene (DBF) intermediate .


Physical And Chemical Properties Analysis

The molecular weight of Fmoc-piperazine hydrochloride is 344.84 .

Scientific Research Applications

Field

This application falls under the field of Biochemistry .

Application

Fmoc-piperazine hydrochloride is used in the process of Solid-Phase Peptide Synthesis (SPPS), specifically in the Fmoc-removal step . This step is crucial in peptide synthesis as it helps suppress the formation of diketopiperazine (DKP), a common side reaction .

Results

The use of this alternative Fmoc-removal solution not only minimized DKP formation but also enhanced the Fmoc-removal kinetics compared to the conventional 20% piperidine/DMF treatment .

Deprotection in Fmoc Solid Phase Peptide Synthesis

Field

This application is also in the field of Biochemistry .

Application

Fmoc-piperazine hydrochloride is used as a deprotection reagent in Fmoc Solid Phase Peptide Synthesis . The deprotection step is crucial to secure a good quality product .

Method

Three different reagents were compared for the deprotection step: 4-methylpiperidine (4MP), piperidine (PP), and piperazine (PZ) . The performance of these reagents was evaluated using microwave-assisted peptide synthesis .

Results

The three reagents were found to behave similarly in the first instance. The three reagents are interchangeable, and replacement of piperidine could be advantageous regarding toxicity and reagent handling .

Suppression of Diketopiperazine Formation

Field

This application is in the field of Biochemistry .

Application

Fmoc-piperazine hydrochloride is used to suppress the formation of diketopiperazine (DKP), a common side reaction in Solid-Phase Peptide Synthesis (SPPS) .

Method

An alternative Fmoc-removal solution of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)/5% piperazine/NMP (N-methyl-2-pyrrolidone) was used, which led to a drastic reduction in DKP compared to the conventional 20% piperidine/DMF treatment .

Results

The use of this alternative Fmoc-removal solution not only minimized DKP formation but also enhanced the Fmoc-removal kinetics .

Deprotection in Fmoc Solid Phase Peptide Synthesis

Field

This application is also in the field of Biochemistry .

Application

Fmoc-piperazine hydrochloride is used as a deprotection reagent in Fmoc Solid Phase Peptide Synthesis . The deprotection step is crucial to secure a good quality product .

Method

Three different reagents were compared for the deprotection step: 4-methylpiperidine (4MP), piperidine (PP), and piperazine (PZ) . The performance of these reagents was evaluated using microwave-assisted peptide synthesis .

Results

The three reagents were found to behave similarly in the first instance. The three reagents are interchangeable, and replacement of piperidine could be advantageous regarding toxicity and reagent handling .

Suppression of Diketopiperazine Formation

Field

This application is in the field of Biochemistry .

Application

Fmoc-piperazine hydrochloride is used to suppress the formation of diketopiperazine (DKP), a common side reaction in Solid-Phase Peptide Synthesis (SPPS) .

Method

An alternative Fmoc-removal solution of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)/5% piperazine/NMP (N-methyl-2-pyrrolidone) was used, which led to a drastic DKP reduction relative to 20% piperidine/DMF .

Safety And Hazards

Fmoc-piperazine hydrochloride should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Dust formation, breathing mist, gas, or vapors should be avoided .

Future Directions

The use of Fmoc-piperazine hydrochloride in SPPS is a major area of research. The development of alternative Fmoc-removal solutions that can drastically reduce DKP formation is a promising direction . Furthermore, the use of piperazine/DBU as a safer and effective alternative to piperidine in Fmoc-SPPS is being explored .

properties

IUPAC Name

9H-fluoren-9-ylmethyl piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2.ClH/c22-19(21-11-9-20-10-12-21)23-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,18,20H,9-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWMXZSFRQQDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373260
Record name Fmoc-piperazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-piperazine hydrochloride

CAS RN

215190-22-0
Record name Fmoc-piperazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(9-Fluorenylmethyloxycarbonyl)-piperazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Fattori, C Rossi, CI Fincham, V Caciagli… - Journal of medicinal …, 2007 - ACS Publications
… Fmoc-piperazine hydrochloride (38 mg, 0.110 mmol) was dissolved in DMF (1 mL), DIPEA was added (0.04 mL, 0.26 mmol), and the resulting solution was added dropwise to the …
Number of citations: 19 pubs.acs.org

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